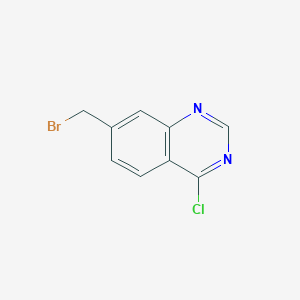

7-(Bromomethyl)-4-chloroquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

7-(bromomethyl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMZSPUJMICFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620485 | |

| Record name | 7-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234098-35-2 | |

| Record name | 7-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the 7 Bromomethyl 4 Chloroquinazoline Scaffold

Strategies for the Construction of the Core Quinazoline (B50416) Ring System

The formation of the fundamental quinazoline scaffold is a critical step, and numerous synthetic strategies have been developed to achieve this. These methods can be broadly categorized into classical cyclocondensation reactions and more modern metal-catalyzed and transition-metal-free approaches.

Cyclocondensation Reactions for Quinazoline Formation

Cyclocondensation reactions represent a traditional and widely used method for constructing the quinazoline ring. These reactions typically involve the condensation of a 2-aminobenzaldehyde, 2-aminobenzonitrile, or 2-aminobenzamide (B116534) derivative with a suitable one-carbon synthon. For instance, the reaction of 2-aminobenzaldehydes with formamide (B127407) or its derivatives can yield quinazolines. researchgate.net Similarly, 2-aminobenzamides can be cyclized with various reagents to form quinazolin-4(3H)-ones, which can then be converted to 4-chloroquinazolines. organic-chemistry.org

A notable example involves the Niementowski reaction, where anthranilic acid and formamide or other amides are heated to produce quinazolin-4(3H)-ones. tandfonline.com Another approach is the reaction of 2-aminobenzonitriles with orthoesters, which can also lead to the formation of the quinazoline core.

Intermolecular Annulation Approaches to Quinazoline Derivatives

Intermolecular annulation strategies offer an alternative route to quinazoline derivatives. These methods often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring through the formation of two new bonds. One such approach involves the [4+2] annulation of 2-azidobenzaldehydes with various partners. nih.gov This method allows for the synthesis of a diverse range of substituted quinolines and can be adapted for quinazoline synthesis. nih.gov Another example is the elemental sulfur-promoted annulative coupling of 2-aminobenzamides and 2-aminobenzylamines with sulfoxonium ylides, which provides access to quinazolinones and quinazolines. researchgate.net

Transition-Metal-Free Synthetic Protocols for Quinazolines

In recent years, there has been a significant shift towards the development of more environmentally friendly and cost-effective synthetic methods. mdpi.comdntb.gov.ua Transition-metal-free protocols for quinazoline synthesis have gained considerable attention as they avoid the use of expensive and potentially toxic metal catalysts. mdpi.comdntb.gov.uanih.gov These methods often utilize readily available and inexpensive reagents and catalysts.

One such strategy involves the use of molecular iodine as a catalyst for the oxidative annulation of 2-aminobenzophenones with cyanamide (B42294) derivatives to yield 2-aminoquinazolines. mdpi.com Another metal-free approach is the oxidative coupling of amidines mediated by visible light and a photoredox organocatalyst. nih.gov Additionally, methods employing reagents like p-toluene sulfonic acid (PTSA) or potassium tertiary butoxide (KOtBu) have been reported for the synthesis of 2-aminated quinazolines from 2-aminobenzophenones. mdpi.com

Metal-Catalyzed Approaches in Quinazoline Synthesis

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and selectivity for the construction of complex molecules like quinazolines. frontiersin.orgnih.govnih.gov Various metals, including palladium, copper, iron, cobalt, and ruthenium, have been employed to catalyze the formation of the quinazoline scaffold. frontiersin.orgresearchgate.netmdpi.com

Palladium-catalyzed reactions, for instance, have been used in the cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids to produce 4-arylquinazolines. organic-chemistry.orgresearchgate.net Copper-catalyzed methods are also prevalent, such as the one-pot, three-component reaction of 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide. nih.gov Iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation from 2-alkylamino N-H ketimines is another efficient route. mdpi.comorganic-chemistry.org Cobalt and manganese catalysts have been utilized in acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoaryl alcohols with amides or nitriles. frontiersin.orgmdpi.com

| Catalyst | Reactants | Product | Reference |

| Palladium(II) | 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | 4-Arylquinazolines | organic-chemistry.org |

| Copper(I) | 2-Bromobenzyl bromides, Aldehydes, Ammonium hydroxide | Quinazoline derivatives | nih.gov |

| Iron(II) | 2-Alkylamino N-H ketimines | C-2 substituted quinazolines | mdpi.com |

| Cobalt(II) | 2-Aminoaryl alcohols, Nitriles | Quinazolines | frontiersin.org |

| Manganese(I) | 2-Aminobenzyl alcohols, Primary amides | 2-Substituted quinazolines | mdpi.com |

Sustainable and Green Chemistry Routes for Quinazoline Cores

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinazolines, to minimize environmental impact. researchgate.net These approaches focus on the use of renewable resources, safer solvents, and energy-efficient processes. tandfonline.comdoaj.org

One green approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org Microwave-assisted synthesis has also emerged as a powerful tool, enabling rapid and efficient one-pot, one-step reactions of anthranilic acid, amines, and orthoesters to form 3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org Furthermore, visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using fluorescein (B123965) as a photocatalyst, provides a metal-free and energy-efficient route to quinazolin-4(3H)-ones. nih.gov The use of methanol (B129727) as both a C1 source and a green solvent in the copper-catalyzed synthesis of quinazolinones from 2-aminobenzamide is another example of a sustainable methodology. researchgate.net

| Green Chemistry Approach | Reactants | Product | Reference |

| Deep Eutectic Solvents (DES) | Benzoxazinone, Amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.com |

| Microwave Irradiation | Anthranilic acid, Amines, Orthoester | 3-Substituted-quinazolin-4(3H)-ones | tandfonline.com |

| Visible Light Photocatalysis | 2-Aminobenzamides, Aldehydes | Quinazolin-4(3H)-ones | nih.gov |

| Green Solvent (Methanol) | 2-Aminobenzamide | Quinazolinones | researchgate.net |

Regioselective Introduction of the 4-Chloro Moiety on the Quinazoline Nucleus

Once the quinazoline core is assembled, a crucial step in the synthesis of the target compound is the regioselective introduction of a chlorine atom at the 4-position. This is typically achieved by the chlorination of a precursor, most commonly a quinazolin-4(3H)-one.

The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines is a well-established transformation. researchgate.net Common chlorinating agents used for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netresearchgate.net The reaction is often carried out at reflux temperature. For instance, refluxing a quinazolin-4(3H)-one with an excess of POCl₃ is a frequently employed method. researchgate.net Similarly, treatment with thionyl chloride, sometimes in the presence of a catalytic amount of dimethylformamide (DMF), also effectively yields the 4-chloroquinazoline (B184009) derivative. researchgate.net

In some cases, a combination of reagents can be used. For example, a mixture of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃) has been successfully used for the chlorination of quinazolin-4(3H)-ones. nih.gov

The regioselectivity of this chlorination is generally high for the 4-position due to the electronic nature of the quinazolin-4(3H)-one system. The carbonyl group at the 4-position makes the carbon atom susceptible to nucleophilic attack after activation by the chlorinating agent, leading to the substitution of the hydroxyl group (in its tautomeric form) with a chlorine atom.

It is important to note that while the focus here is on the 4-chloro moiety, chlorination can sometimes occur at other positions on the benzene ring, such as the 6 and 8 positions, depending on the reaction conditions and the substituents already present on the quinazoline ring. sioc-journal.cn However, for the synthesis of 7-(bromomethyl)-4-chloroquinazoline, the primary goal is the selective chlorination at the 4-position.

Regioselective Introduction of the 7-(Bromomethyl) Moiety on the Quinazoline Nucleus

The critical step in the synthesis of this compound is the selective bromination of the methyl group at the 7-position of the quinazoline ring. This transformation is typically achieved through a free radical substitution reaction on the precursor, 4-chloro-7-methylquinazoline (B1591800).

The method of choice for this benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (e.g., irradiation with a UV lamp). The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to minimize ionic side reactions.

The regioselectivity of this reaction, favoring the substitution at the 7-methyl group, is governed by the stability of the resulting benzylic radical intermediate. The quinazoline ring influences the stability of this radical, and the reaction conditions can be optimized to ensure high yields of the desired 7-(bromomethyl) product. Research into the benzylic bromination of substituted toluenes and related heterocyclic systems has established a reliable framework for this transformation. For instance, studies on the bromination of methyl-substituted quinazolinones have demonstrated the feasibility of selective methyl group functionalization. gla.ac.uk

A typical procedure involves refluxing a solution of 4-chloro-7-methylquinazoline with NBS and a catalytic amount of AIBN in a suitable solvent until the starting material is consumed. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the succinimide (B58015) byproduct is filtered off, and the desired this compound is isolated and purified, typically by recrystallization or column chromatography.

Table 1: Reaction Conditions for the Regioselective Bromination of 4-chloro-7-methylquinazoline

| Parameter | Condition |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) or UV light |

| Solvent | Carbon tetrachloride (CCl₄) or Cyclohexane |

| Temperature | Reflux |

| Reaction Time | Varies (monitored by TLC/GC) |

| Work-up | Filtration of succinimide, solvent removal |

| Purification | Recrystallization or Column Chromatography |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies, offering flexibility in the generation of chemical diversity for drug discovery programs.

Divergent Synthesis:

A divergent approach commences with a common, readily accessible intermediate, which is then elaborated into a variety of final products. In the context of this compound, a logical starting point for a divergent synthesis is either 7-methylquinazolin-4(3H)-one or its chlorinated derivative, 4-chloro-7-methylquinazoline.

The synthesis of 4-chloro-7-methylquinazoline is a key preliminary step. It is typically prepared from 7-methylquinazolin-4(3H)-one through a chlorination reaction. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for this transformation. For example, a procedure analogous to the synthesis of 4-chloro-6,7-dimethoxyquinazoline (B18312) involves heating the quinazolinone in excess thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), followed by removal of the excess reagent to yield the desired 4-chloroquinazoline. chemicalbook.com

From the central intermediate, 4-chloro-7-methylquinazoline, the synthesis can diverge. The regioselective bromination of the 7-methyl group, as detailed in the previous section, leads to the target compound, this compound. This product can then undergo various nucleophilic substitution reactions at the bromomethyl position to introduce a wide range of functionalities. Furthermore, the 4-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse amine, alcohol, or thiol groups. This divergent strategy is highly efficient for creating a library of related compounds for structure-activity relationship (SAR) studies.

Convergent Synthesis:

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then joined together in the later stages of the synthetic sequence. For this compound, a convergent approach would entail the synthesis of a substituted benzene precursor already containing the bromomethyl (or a precursor) and an amino group, and a separate component that will form the pyrimidine ring.

One possible convergent route would start with a suitably substituted anthranilic acid derivative. For instance, 4-amino-3-methylbenzoic acid could be a starting material. The methyl group could be brominated at a later stage. This anthranilic acid derivative would then be cyclized with a one-carbon synthon, such as formamide or formamidine (B1211174) acetate (B1210297), to construct the quinazolinone ring system, yielding 7-methylquinazolin-4(3H)-one. Subsequent chlorination and benzylic bromination would then lead to the final product.

Table 2: Comparison of Synthetic Pathways

| Synthetic Strategy | Description | Advantages |

| Divergent | Begins with a common intermediate that is elaborated into multiple products. | Efficient for library synthesis, allows for late-stage diversification. |

| Convergent | Involves the separate synthesis of key fragments that are later combined. | Can lead to higher overall yields for complex targets, allows for independent optimization of fragment synthesis. |

Transformations and Reactivity of 7 Bromomethyl 4 Chloroquinazoline

Reactions at the 4-Position: Nucleophilic Aromatic Substitution (SNAr) Chemistry

The 4-position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The presence of the electron-withdrawing nitrogen atoms in the quinazoline ring system facilitates this type of reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

Amination Reactions with Diverse Amine Nucleophiles

The chlorine atom at the 4-position can be readily displaced by a variety of amine nucleophiles. This amination reaction is a widely used method for the synthesis of 4-aminoquinazoline derivatives. nih.gov The reaction typically proceeds by heating the 7-(bromomethyl)-4-chloroquinazoline with the desired amine in a suitable solvent.

Electron-rich amines, such as primary aliphatic amines and hydroxy-substituted anilines, react readily with 4-chloroquinazolines to produce 4-aminoquinazolines in moderate to good yields under milder conditions. nih.gov Conversely, reactions involving electron-poor amines may require longer reaction times and result in lower yields. nih.gov To overcome these limitations, microwave irradiation can be employed to promote faster and more efficient anilination reactions with a broader range of anilines, including those with electron-donating and electron-withdrawing groups. nih.gov

Kinetic studies on the reaction of 4-chloroquinazoline (B184009) with aniline (B41778) have suggested a stepwise SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

A variety of amine nucleophiles have been successfully employed in reactions with 4-chloroquinazolines, as illustrated in the following table:

| Amine Nucleophile | Product Type | Reference |

| Primary Aliphatic Amines | 4-Alkylaminoquinazolines | nih.gov |

| Hydroxy-substituted Anilines | 4-(Hydroxyanilino)quinazolines | nih.gov |

| N-methylanilines | 4-(N-methylanilino)quinazolines | nih.gov |

| Pyrrolidine | 4-Pyrrolidinylquinazoline | researchgate.net |

| Hydrazine (B178648) | 4-Hydrazinoquinazolines | researchgate.net |

| Secondary Amines (e.g., Pyrrolidine) | 4-(Cyclic amino)quinazolines | nih.gov |

Reactions with Oxygen and Sulfur Nucleophiles

In addition to amines, oxygen and sulfur-based nucleophiles can also participate in SNAr reactions at the 4-position of the quinazoline ring. For instance, phenolate (B1203915) ions have been shown to react with activated quinazolines. While specific examples with this compound are not detailed in the provided search results, the general reactivity pattern of 4-chloroquinazolines suggests that reactions with alkoxides, phenoxides, and thiols are feasible. These reactions would lead to the formation of 4-alkoxy-, 4-aryloxy-, and 4-thioether-substituted quinazolines, respectively.

Influence of Substituent Effects on SNAr Reactivity

The rate and efficiency of SNAr reactions are significantly influenced by the electronic nature of the substituents on both the quinazoline ring and the attacking nucleophile.

Substituents on the Quinazoline Ring: Electron-withdrawing groups on the aromatic ring enhance the rate of SNAr reactions by stabilizing the negative charge of the Meisenheimer intermediate. youtube.com The nitrogen atoms within the quinazoline ring itself act as electron-withdrawing features. The bromomethyl group at the 7-position, being mildly electron-withdrawing, is expected to have a modest activating effect on the SNAr reaction at the 4-position.

Substituents on the Nucleophile: The nucleophilicity of the attacking species is a critical factor. Electron-donating groups on an aniline nucleophile, for example, increase its reactivity towards the electrophilic 4-position of the quinazoline. nih.gov Conversely, electron-withdrawing groups on the nucleophile decrease its reactivity. nih.gov

Computational models have been developed to predict SNAr reactivity based on molecular descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential at the reaction center. chemrxiv.org These models confirm the established trends of leaving group reactivity (F > Cl ≈ Br) and the accelerating effect of electron-deficient arenes. chemrxiv.org

Reactions Involving the 7-Bromomethyl Group: Alkylation and Further Functionalization

The bromomethyl group at the 7-position is a reactive handle that allows for a variety of functionalization reactions, primarily through nucleophilic substitution.

Nucleophilic Displacement Reactions (SN2) with Heteroatom Nucleophiles

The bromine atom of the 7-bromomethyl group can be displaced by various heteroatom nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds via a backside attack mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of configuration at that center. youtube.com

Strong nucleophiles are generally required for efficient SN2 reactions. youtube.com The reactivity of the substrate is also crucial, with less sterically hindered substrates being more reactive. youtube.com The primary nature of the bromomethyl group in this compound makes it a good substrate for SN2 reactions.

Examples of nucleophiles that can be used in these reactions include:

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can displace the bromide to form various 7-(aminomethyl)quinazolines.

Oxygen Nucleophiles: Alkoxides and carboxylates can react to yield 7-(alkoxymethyl)- and 7-(acyloxymethyl)quinazolines, respectively.

Sulfur Nucleophiles: Thiols and thiophenols can be used to synthesize 7-(thiomethyl)quinazoline derivatives.

Formation of Organometallic Reagents from the Bromomethyl Moiety

The carbon-bromine bond in the 7-bromomethyl group can be utilized to form organometallic reagents. This transformation inverts the polarity of the carbon atom, making it nucleophilic. libretexts.orglibretexts.org

Common methods for forming organometallic reagents include:

Grignard Reagents: Reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 7-(magnesiobromidomethyl)-4-chloroquinazoline. libretexts.orglibretexts.orgmasterorganicchemistry.com These reactions occur on the surface of the magnesium metal. masterorganicchemistry.com

Organolithium Reagents: Treatment with two equivalents of lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane, would form the organolithium species, 7-(lithiomethyl)-4-chloroquinazoline. libretexts.orglibretexts.orgmasterorganicchemistry.com

The formation of these organometallic reagents must be carried out under anhydrous (dry) conditions, as they are strong bases and will react with water or other protic solvents. libretexts.org Once formed, these nucleophilic reagents can participate in a variety of carbon-carbon bond-forming reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) and epoxides, significantly expanding the synthetic utility of the original this compound. libretexts.orgyoutube.com

Advanced Spectroscopic and Structural Characterization of 7 Bromomethyl 4 Chloroquinazoline and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 7-(Bromomethyl)-4-chloroquinazoline, both ¹H and ¹³C NMR would be critical for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring system and the benzylic protons of the bromomethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing chloro and bromo groups, as well as the nitrogen atoms in the quinazoline ring, would further influence the precise chemical shifts and coupling patterns (J-coupling) of these protons. The two protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet further downfield than a typical methyl group, expected in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinazoline ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom of the bromomethyl group would be anticipated at a chemical shift of approximately δ 30-35 ppm. The specific chemical shifts of the quinazoline carbons would be influenced by the positions of the chloro and bromomethyl substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H2 | 8.8 - 9.0 | 152.0 - 154.0 | Singlet |

| H5 | 8.0 - 8.2 | 128.0 - 130.0 | Doublet |

| H6 | 7.7 - 7.9 | 127.0 - 129.0 | Doublet |

| H8 | 8.2 - 8.4 | 135.0 - 137.0 | Singlet |

| -CH₂Br | 4.7 - 4.9 | 32.0 - 34.0 | Singlet |

| C4 | - | 158.0 - 160.0 | - |

| C4a | - | 150.0 - 152.0 | - |

| C7 | - | 140.0 - 142.0 | - |

| C8a | - | 122.0 - 124.0 | - |

Note: These are predicted values based on the analysis of similar structures and may not represent exact experimental values.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₆BrClN₂. cymitquimica.com The calculated molecular weight for this formula is approximately 257.5143 g/mol . cymitquimica.com

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two halogen atoms, bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, with the most abundant peaks being [M]⁺, [M+2]⁺, and [M+4]⁺.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation of the parent molecule. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would likely involve the loss of the bromine atom, leading to a significant fragment ion at [M-Br]⁺. Subsequent fragmentation could involve the loss of a chlorine atom or cleavage of the quinazoline ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Interpretation |

| [C₉H₆⁷⁹Br³⁵ClN₂]⁺ | ~256 | Molecular ion |

| [C₉H₆⁸¹Br³⁵ClN₂]⁺ / [C₉H₆⁷⁹Br³⁷ClN₂]⁺ | ~258 | Isotopologue of molecular ion |

| [C₉H₆⁸¹Br³⁷ClN₂]⁺ | ~260 | Isotopologue of molecular ion |

| [C₉H₆ClN₂]⁺ | ~177 | Loss of Bromine |

| [C₉H₆Br N₂]⁺ | ~221 | Loss of Chlorine |

| [C₈H₆N₂]⁺ | ~130 | Loss of Bromine and Chlorine |

Note: The m/z values are approximate and the relative intensities would depend on the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: The quinazoline ring system would show a series of sharp absorption bands in the fingerprint region, between 1400 and 1650 cm⁻¹.

C-Cl stretching: A band in the region of 600-800 cm⁻¹ would indicate the presence of the chloro group.

C-Br stretching: The bromomethyl group would exhibit a characteristic absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

CH₂ bending: The methylene (B1212753) group in the bromomethyl substituent would show a bending vibration around 1450 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3050 - 3150 | Stretching |

| C=N (quinazoline) | 1610 - 1630 | Stretching |

| C=C (quinazoline) | 1450 - 1600 | Stretching |

| -CH₂- | 1420 - 1470 | Bending (Scissoring) |

| C-Cl | 750 - 800 | Stretching |

| C-Br | 550 - 650 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

It is expected that the quinazoline ring system would be essentially planar. The bond lengths and angles within the quinazoline core would be consistent with those of other substituted quinazolines. The orientation of the bromomethyl group relative to the quinazoline ring would be a key feature determined by this method. Intermolecular interactions, such as halogen bonding (involving the bromine and chlorine atoms) and π-π stacking between the quinazoline rings of adjacent molecules, would likely play a significant role in the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Investigations of 7 Bromomethyl 4 Chloroquinazoline Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure of molecules. scispace.com By calculating the electron density, DFT can elucidate a variety of molecular properties that are crucial for predicting reactivity. For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, provide insights into the molecule's geometry, electronic distribution, and the energies of its frontier molecular orbitals. ajchem-a.comresearchgate.net

The electronic parameters derived from DFT calculations are key indicators of a molecule's reactivity. These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) between them. A higher EHOMO value suggests a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a lower ELUMO value indicates a greater ability to accept electrons, signifying reactivity towards nucleophiles. The energy gap (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity. ajchem-a.com

In the context of 7-(Bromomethyl)-4-chloroquinazoline, the quinazoline ring itself, along with the chloro and bromomethyl substituents, creates a complex electronic landscape. The nitrogen atoms in the quinazoline ring and the halogen atoms possess lone pairs of electrons, contributing to the molecule's nucleophilic character and influencing the EHOMO. The electron-withdrawing nature of the chlorine atom at the C4 position and the bromine atom in the methyl group can create electrophilic centers, affecting the ELUMO.

DFT calculations can also be used to determine other important reactivity descriptors, as shown in the table below, which are derived from the HOMO and LUMO energies.

| Quantum Chemical Descriptor | Formula | Significance for Reactivity |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This table presents key quantum chemical descriptors that can be calculated using DFT to predict the reactivity of a molecule.

For this compound, the calculated distribution of electrostatic potential would likely show negative potential around the nitrogen atoms, indicating sites for electrophilic attack, and positive potential around the carbon atom attached to the chlorine and the carbon of the bromomethyl group, suggesting sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations are crucial for understanding how it might interact with other molecules, such as solvent molecules or the active site of a biological target. nih.gov

A typical MD simulation involves placing the molecule of interest in a simulated environment, often a box of water molecules, and observing its trajectory over a period of nanoseconds. nih.gov This allows for the exploration of different low-energy conformations of the molecule. The bromomethyl group at the 7-position has rotational freedom, and MD simulations can reveal the preferred orientations of this group relative to the quinazoline ring system. This conformational analysis is vital as the three-dimensional shape of a molecule often dictates its biological activity or its role in material science.

Furthermore, MD simulations are instrumental in studying the non-covalent interactions that govern how this compound might bind to a target protein or self-assemble. These interactions can include:

Hydrogen Bonds: The nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors.

Halogen Bonds: The chlorine and bromine atoms can participate in halogen bonding, a directional interaction with nucleophilic atoms.

π-π Stacking: The aromatic quinazoline ring can engage in π-π stacking interactions with other aromatic systems. nih.gov

By analyzing the trajectories from an MD simulation, researchers can identify stable intermolecular interactions and calculate binding free energies, providing a quantitative measure of the affinity of this compound for a particular binding partner. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Quantum chemical modeling, often employing DFT methods, allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. researchgate.netresearchgate.net For this compound, this approach is particularly useful for predicting the products of its reactions and understanding its synthetic utility.

The molecule possesses two primary reactive sites for nucleophilic substitution: the chlorine atom at the C4 position and the bromine atom of the bromomethyl group. Quantum chemical modeling can be used to compare the reactivity of these two sites towards a given nucleophile. This involves calculating the potential energy surface for the reaction at each site.

The key steps in modeling a reaction mechanism include:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: The structure of the transition state, which is a saddle point on the potential energy surface, is located. This represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

By comparing the activation energies for nucleophilic substitution at the C4-Cl bond versus the C-Br bond of the bromomethyl group, one can predict which substitution is kinetically favored. These calculations can also provide insights into the nature of the transition state, for example, whether the reaction proceeds through a concerted or a stepwise mechanism. Such studies are invaluable for designing synthetic routes that selectively target one of these reactive sites.

Strategic Applications of 7 Bromomethyl 4 Chloroquinazoline As a Versatile Building Block in Complex Molecular Synthesis

Construction of Highly Substituted Quinazoline (B50416) Derivatives

The dual reactivity of 7-(bromomethyl)-4-chloroquinazoline provides a powerful platform for creating highly substituted quinazoline derivatives. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromomethyl group at the C7 position behaves as a reactive benzylic halide, readily undergoing nucleophilic substitution (SN2) reactions. This differential reactivity can be exploited to introduce a wide variety of functional groups onto the quinazoline core.

The selective substitution at the C4 position is a well-established method for modifying chloroquinazolines. nih.govresearchgate.net A diverse range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atom, often under mild conditions. For instance, the reaction with various anilines can be facilitated by microwave irradiation to produce 4-anilinoquinazoline (B1210976) derivatives, a common motif in kinase inhibitors. nih.gov Similarly, reaction with aliphatic amines can furnish 4-aminoquinazolines. researchgate.net

Following the substitution at the C4 position, the less reactive bromomethyl group at C7 can be targeted. This group is an excellent electrophile for a second nucleophilic substitution, allowing for the introduction of another point of diversity. Common nucleophiles for this transformation include secondary amines, phenols, and carboxylates. The stepwise nature of these reactions allows for the controlled and predictable synthesis of quinazolines with distinct substituents at both the C4 and C7 positions.

Table 1: Potential Sequential Reactions of this compound

| Step | Reactive Site | Reagent/Nucleophile | Resulting Functional Group | Potential Product Class |

|---|---|---|---|---|

| 1 | C4-Cl | Aniline (B41778) (R-NH2) | 4-Anilino | Kinase Inhibitor Scaffolds |

| 2 | C7-CH2Br | Secondary Amine (R'2NH) | 7-(Dialkylaminomethyl) | Highly Substituted Quinazolines |

| 1 | C4-Cl | Aliphatic Amine (R-NH2) | 4-Alkylamino | Bioactive Amines |

| 2 | C7-CH2Br | Phenol (Ar-OH) | 7-(Aryloxymethyl) | Functionalized Ethers |

| 1 | C7-CH2Br | Azide (B81097) (N3-) | 7-(Azidomethyl) | Click Chemistry Precursors |

| 2 | C4-Cl | Thiol (R-SH) | 4-Thioether | Diverse Heterocyclic Systems |

Scaffold Diversity Generation for Medicinal Chemistry and Materials Science

The ability to introduce two different points of diversity makes this compound an ideal starting material for generating libraries of compounds for high-throughput screening in both medicinal chemistry and materials science. By systematically varying the nucleophiles used in the sequential substitution reactions, a vast chemical space can be explored.

In medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of therapeutics, including anticancer agents and treatments for neurodegenerative diseases. The generation of a library of analogs from a common core allows for the rapid exploration of structure-activity relationships (SAR). For example, by reacting this compound with a set of diverse amines at the C4 position and another set of various nucleophiles at the C7-bromomethyl position, a matrix of compounds can be synthesized. This approach is highly amenable to parallel synthesis techniques, accelerating the drug discovery process.

In the realm of materials science, the quinazoline core can be incorporated into larger molecular structures to create novel organic materials with interesting photophysical or electronic properties. The bromomethyl and chloro functionalities of the title compound can serve as anchor points to attach the quinazoline unit to polymer backbones or other functional molecules. For instance, the bromomethyl group can be used to initiate polymerization or to graft the quinazoline onto a surface, while the chloro group can be substituted with chromophores or other electronically active moieties.

Precursors for Annulated and Fused Heterocyclic Systems

The bifunctional nature of this compound also makes it a valuable precursor for the synthesis of more complex, multi-ring heterocyclic systems through intramolecular cyclization reactions. By carefully choosing a bifunctional nucleophile that can react with one of the electrophilic sites and subsequently undergo an intramolecular reaction with the other, various annulated and fused quinazoline derivatives can be constructed.

One plausible strategy involves the initial reaction of this compound with a nucleophile containing a secondary reaction site. For example, reaction with an amino alcohol at the C4 position would yield a 4-(hydroxyalkylamino)-7-(bromomethyl)quinazoline. Subsequent intramolecular SN2 reaction between the hydroxyl group and the bromomethyl group would lead to the formation of a new fused ring system.

Alternatively, the bromomethyl group can be converted into a nucleophilic handle. For instance, displacement of the bromide with azide, followed by reduction to an amine, would yield 7-(aminomethyl)-4-chloroquinazoline. This intermediate could then undergo intramolecular cyclization. For example, reaction with a reagent that introduces a suitable electrophile at the C4 position could be followed by intramolecular attack by the C7-aminomethyl group to form a fused piperazinone ring. The reaction of 4-chloroquinazolines with hydrazine (B178648) has been shown to lead to ring transformation products, forming 1,2,4-triazole (B32235) derivatives. nih.gov A similar transformation with this compound could lead to novel fused triazolo-benzodiazepine systems. nih.gov

Table 2: Potential Intramolecular Cyclization Strategies

| Initial Reaction | Intermediate | Cyclization Step | Fused Ring System |

|---|---|---|---|

| Reaction of C4-Cl with an amino-thiol | 4-(Thioalkylamino)-7-(bromomethyl)quinazoline | Intramolecular SN2 | Fused Thiazine Ring |

| Reaction of C7-CH2Br with a diamine | 7-((Aminoalkyl)aminomethyl)-4-chloroquinazoline | Intramolecular SNAr | Fused Diazepine Ring |

| Reaction of C4-Cl with hydrazine | 4-Hydrazinyl-7-(bromomethyl)quinazoline | Intramolecular cyclization/rearrangement | Fused Triazolo-benzodiazepine |

Role in Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. While direct examples of this compound participating in MCRs are not prevalent in the literature, its structure suggests significant potential for its use in such transformations, likely after a preliminary functionalization step.

For instance, the Ugi or Passerini reactions are well-known isocyanide-based MCRs that require an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. This compound could be readily converted into a suitable MCR component. Displacement of the C4-chloro group with ammonia (B1221849) or a primary amine would furnish a 4-aminoquinazoline derivative. This product could then serve as the amine component in an Ugi or related MCR, leading to the rapid assembly of complex, peptide-like structures appended to the quinazoline core.

Similarly, the bromomethyl group could be transformed into a functional group suitable for an MCR. For example, oxidation of the bromomethyl group to an aldehyde would provide a key carbonyl component. This 7-formyl-4-chloroquinazoline could then participate in a variety of MCRs, such as the Biginelli or Hantzsch reactions, to generate novel fused dihydropyrimidine (B8664642) or dihydropyridine (B1217469) quinazoline derivatives. The ability to pre-functionalize the quinazoline at either the C4 or C7 position before its inclusion in an MCR provides a highly modular and efficient route to diverse and complex heterocyclic scaffolds.

Emerging Trends and Future Perspectives in the Chemistry of 7 Bromomethyl 4 Chloroquinazoline

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of quinazoline (B50416) derivatives often involves multi-step procedures with harsh reagents and the generation of significant waste. The contemporary drive towards green chemistry is pushing for the development of more sustainable and atom-economical routes to compounds like 7-(bromomethyl)-4-chloroquinazoline.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinazoline Derivatives

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Starting Materials | Often complex and pre-functionalized | Simple, readily available feedstocks |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic, recyclable reagents |

| Solvents | Chlorinated and other toxic solvents | Greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, high atom economy |

| Energy Consumption | High temperatures and long reaction times | Milder reaction conditions, microwave or flow-assisted synthesis |

Exploration of Novel Catalytic Systems for Selective Transformations

The two reactive sites on this compound—the 4-chloro and the 7-bromomethyl groups—offer a platform for selective functionalization. The development of novel catalytic systems is paramount to control the reactivity and achieve desired transformations with high selectivity.

For the 4-chloro position, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are well-established for the quinazoline core. Future research will likely focus on using more earth-abundant and less toxic metal catalysts, such as iron, copper, and nickel, to perform these transformations. vapourtec.com Furthermore, photoredox catalysis is emerging as a powerful tool for the functionalization of chloroarenes under mild conditions, which could be applied to the 4-position of the quinazoline ring.

The 7-(bromomethyl) group is a versatile handle for nucleophilic substitution reactions. Novel catalytic systems can enhance the efficiency and selectivity of these reactions. For example, phase-transfer catalysis could be employed for the efficient alkylation of various nucleophiles under mild, biphasic conditions, minimizing the use of hazardous organic solvents. cookechem.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is rapidly becoming a transformative technology in chemical synthesis, offering advantages in safety, scalability, and efficiency over traditional batch processes. nih.govsioc-journal.cn The integration of the synthesis and functionalization of this compound with flow chemistry platforms represents a significant future direction.

The synthesis of the quinazoline core itself can be adapted to a continuous flow process, allowing for rapid optimization of reaction conditions and safer handling of potentially hazardous intermediates. nih.gov Subsequent functionalization reactions at the 4-chloro and 7-bromomethyl positions can also be performed in-line, creating a streamlined, multi-step flow synthesis of complex target molecules. This approach, often referred to as "telescoped synthesis," minimizes manual handling and purification steps.

Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, can be used to rapidly generate libraries of derivatives from this compound. By systematically varying the nucleophiles and coupling partners, these platforms can accelerate the discovery of new compounds with desired biological or material properties.

Table 2: Potential Advantages of Flow Chemistry for this compound Chemistry

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Handling of potentially unstable intermediates can be hazardous on a large scale. | Small reactor volumes enhance safety, especially for exothermic reactions. |

| Scalability | Scaling up can be challenging and require re-optimization. | Scaling up is achieved by running the system for a longer time ("scaling out"). |

| Reaction Control | Less precise control over temperature, pressure, and mixing. | Precise control over reaction parameters leads to higher reproducibility and yields. |

| Efficiency | Can be time-consuming with multiple workup and purification steps. | In-line purification and telescoped reactions can significantly reduce overall synthesis time. |

New Methodologies for C-H Functionalization and Remote Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the atom- and step-economical synthesis of complex organic molecules. sigmaaldrich.combldpharm.combldpharm.com While the existing chloro and bromomethyl groups on this compound provide clear sites for modification, direct C-H functionalization could open up new avenues for derivatization at other positions on the quinazoline ring.

For the quinazoline scaffold, transition metal-catalyzed C-H activation has been used to introduce aryl, alkyl, and other functional groups at various positions. sigmaaldrich.comsigmaaldrich.com Future research could focus on developing directing groups that can be temporarily installed on the this compound core to enable regioselective C-H functionalization at specific sites, such as the C-2, C-5, C-6, or C-8 positions.

Remote functionalization, where a functional group at one position directs a reaction at a distant site, is another exciting area of research. For the this compound scaffold, it might be possible to utilize the existing functionalities to direct transformations at other positions on the benzene (B151609) ring portion of the molecule. This would provide access to novel substitution patterns that are difficult to achieve through traditional methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。